methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Overview
Description
Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN5 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrazoles are known to interact with various biological targets due to their high nitrogen content and ability to form complexes with metals . .
Mode of Action
The mode of action of tetrazoles generally involves interactions with acidic materials and strong oxidizers, leading to various chemical reactions
Biochemical Analysis
Biochemical Properties
Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can mimic the carboxylic acid functional group, allowing it to participate in reactions that typically involve carboxylic acids . This mimicry enables the compound to bind to enzyme active sites, potentially inhibiting or altering enzyme activity. For example, it can interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases, by forming stable complexes with metal ions present in the active sites .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. Additionally, the compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c . These effects highlight the compound’s potential as a tool for studying cell signaling and apoptosis mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The tetrazole ring allows the compound to form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit or activate enzymes such as dehydrogenases, kinases, and transferases, affecting the flow of metabolites through pathways like glycolysis, the citric acid cycle, and amino acid metabolism . These interactions can lead to changes in the levels of key metabolites, influencing cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters, such as organic cation transporters, and can bind to intracellular proteins that facilitate its localization and accumulation in certain cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c1-4(3-6-2)5-7-9-10-8-5;/h4,6H,3H2,1-2H3,(H,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGWWKMYUZRDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=NNN=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.